2-Amino-1-(4'-benzyloxyphényl)éthanol

Vue d'ensemble

Description

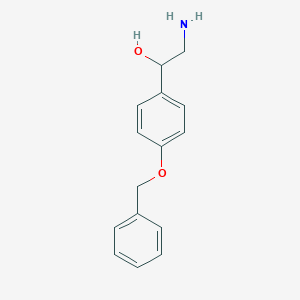

2-Amino-1-(4-(benzyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of an amino group, a benzyloxy group, and a phenyl ring attached to an ethanol backbone.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Properties

2-Amino-1-(4'-benzyloxyphenyl)ethanol exhibits notable antimicrobial properties, making it a candidate for pharmaceutical applications. Research has shown that derivatives synthesized from this compound can inhibit the growth of various bacterial strains, including Salmonella Typhi. The synthesis of 2-amino-1,3,4-oxadiazole derivatives using this compound has demonstrated promising anti-Salmonella activity through a reaction involving phenyl acetic acid derivatives and thiosemicarbazide in the presence of POCl3.

Case Study: Antibacterial Activity

In a study aimed at evaluating the antibacterial efficacy of synthesized compounds derived from 2-Amino-1-(4'-benzyloxyphenyl)ethanol, several derivatives were screened against Salmonella Typhi. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents.

Organic Chemistry

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans. The one-pot multicomponent reaction involving substituted aromatic aldehydes, dimedone, and malononitrile has been reported to yield compounds with considerable biological activity.

Table: Comparison of Compounds Synthesized from 2-Amino-1-(4'-benzyloxyphenyl)ethanol

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(4'-methoxyphenyl)ethanol | Contains a methoxy group | Different biological activity profiles |

| 2-Amino-1-(4'-hydroxyphenyl)ethanol | Hydroxyl group directly attached | Varies in solubility and reactivity |

| 2-Amino-1-(4'-chlorophenyl)ethanol | Contains a chlorine substituent | Enhanced antibacterial properties |

Proteomics Research

Binding Affinity Studies

In proteomics, 2-Amino-1-(4'-benzyloxyphenyl)ethanol is utilized to study interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific microbial enzymes, inhibiting their activity and demonstrating potential antimicrobial effects.

Application in Metabolic Studies

The isotopically labeled variant, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, is particularly useful in metabolic studies where tracking molecular interactions is crucial. This labeled compound helps elucidate pharmacodynamics and therapeutic applications by providing insights into drug design through quantitative studies.

Summary of Findings

The applications of 2-Amino-1-(4'-benzyloxyphenyl)ethanol span multiple scientific domains:

- Medicinal Chemistry: Development of antimicrobial agents.

- Organic Chemistry: Synthesis of bioactive compounds.

- Proteomics: Interaction studies with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethanol typically involves the reaction of 4-(benzyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(4-(benzyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a common reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the nitro group yields the amino alcohol .

Mécanisme D'action

The mechanism of action of 2-Amino-1-(4-(benzyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-(4-methoxyphenyl)ethanol

- 2-Amino-1-(4-ethoxyphenyl)ethanol

- 2-Amino-1-(4-(benzyloxy)phenyl)propanol

Uniqueness

2-Amino-1-(4-(benzyloxy)phenyl)ethanol is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

2-Amino-1-(4'-benzyloxyphenyl)ethanol, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a 4'-benzyloxyphenyl group attached to an aminoethanol backbone. This structure is significant for its biochemical interactions and pharmacodynamics. The molecular weight of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is approximately 246.28 g/mol, making it suitable for various biological assays and studies.

Target Receptors

Research indicates that 2-Amino-1-(4'-benzyloxyphenyl)ethanol interacts with several biological targets, particularly the α-adrenergic receptors . Its binding affinity at these receptors suggests potential applications in modulating adrenergic signaling pathways, which are crucial in cardiovascular and central nervous system functions.

Biochemical Pathways

The compound has been shown to influence various biochemical pathways, including:

- Inhibition of NF-kB pathway : This action may contribute to its anti-inflammatory properties.

- Regulation of apoptosis : Studies indicate that it can induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy .

Anticancer Effects

Recent studies have demonstrated that 2-Amino-1-(4'-benzyloxyphenyl)ethanol exhibits significant anticancer activity. For example, it has been tested against several cancer cell lines, showing varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Apoptosis induction |

| LNCaP | 18.3 | Growth inhibition |

| ACHN | 6.78 | Significant cell death |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance:

- At a concentration of 10 µg/mL, 2-Amino-1-(4'-benzyloxyphenyl)ethanol inhibited IL-6 by approximately 89% and TNF-α by around 78%, demonstrating its potential as an anti-inflammatory agent .

Pharmacokinetics and Metabolism

The pharmacokinetics of 2-Amino-1-(4'-benzyloxyphenyl)ethanol reveal that it is well absorbed due to its lipophilicity and is metabolized primarily by cytochrome P450 enzymes in the liver. Its metabolic pathways include hydroxylation and O-demethylation, leading to various metabolites that may also exhibit biological activity .

Case Studies

Several case studies have highlighted the efficacy of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in different experimental setups:

- Cancer Cell Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced swelling and pain responses, supporting its use in treating inflammatory diseases .

Propriétés

IUPAC Name |

2-amino-1-(4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOUUVUNKGUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329810 | |

| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56443-72-2 | |

| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.